molecular formula C21H19N3O5 B12021847 1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate CAS No. 769155-87-5

1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B12021847
CAS No.: 769155-87-5
M. Wt: 393.4 g/mol
InChI Key: AFDAZMRFOZWCOE-FSJBWODESA-N
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Description

1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyl group, a carbohydrazonoyl group, and a dimethoxybenzoate moiety. The presence of these functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the naphthyl and benzoate precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate. The final step usually involves the coupling of the naphthyl and benzoate moieties under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres like nitrogen or argon .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(2-(Aminocarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

769155-87-5

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

[1-[(E)-(carbamoylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C21H19N3O5/c1-27-18-10-8-14(11-19(18)28-2)20(25)29-17-9-7-13-5-3-4-6-15(13)16(17)12-23-24-21(22)26/h3-12H,1-2H3,(H3,22,24,26)/b23-12+

InChI Key

AFDAZMRFOZWCOE-FSJBWODESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)N)OC

Origin of Product

United States

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